molecular formula C15H16N4OS B7814655 4-[(2-Hydroxypropyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile

4-[(2-Hydroxypropyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B7814655
M. Wt: 300.4 g/mol
InChI Key: KHYCIWXCGJJMLP-UHFFFAOYSA-N
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Description

4-[(2-Hydroxypropyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a phenyl group at position 6, a methylsulfanyl moiety at position 2, and a (2-hydroxypropyl)amino substituent at position 2. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding (via the hydroxypropyl group) and hydrophobic interactions (via phenyl and methylsulfanyl groups) are critical.

Properties

IUPAC Name

4-(2-hydroxypropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10(20)9-17-14-12(8-16)13(18-15(19-14)21-2)11-6-4-3-5-7-11/h3-7,10,20H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYCIWXCGJJMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Position 4: Amino Group Variations

  • Target compound: (2-Hydroxypropyl)amino group. Provides hydrogen-bonding capacity and moderate hydrophilicity.
  • 4-(Cyclohexylamino)-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile (): Cyclohexylamino introduces steric bulk, possibly affecting binding pocket accessibility .

Position 2: Sulfur-Containing Substituents

  • Target compound : Methylsulfanyl (S–CH₃).
    • Electron-donating, moderate steric bulk.

Position 6: Aromatic and Heteroaromatic Groups

  • Target compound : Phenyl group.
    • Classic hydrophobic moiety for van der Waals interactions.
  • 6-(2-Thienyl) derivatives ():
    • Thienyl’s electron-rich heteroaromatic system may improve charge-transfer interactions .
  • 6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile ():
    • Ketone group at position 6 introduces hydrogen-bonding capacity but reduces aromaticity .

Physicochemical and Structural Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound ~363.46* 4-(2-Hydroxypropyl)amino, 2-(methylsulfanyl), 6-phenyl Balanced hydrophilicity-lipophilicity
4-(Diethylamino)-2-(methylsulfanyl)-... 332.43 4-Diethylamino High lipophilicity
4-(Cyclohexylamino)-2-[(4-methylbenzyl)s... 414.57 4-Cyclohexylamino, 2-(4-methylbenzyl)sulfanyl Steric hindrance
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylam... 366.87 2-(2-Chlorobenzyl)sulfanyl, 4-methylamino Electronegative chlorine
6-Oxo-4-phenyl-2-sulfanyl-... 243.26 6-Ketone, 2-sulfanyl Hydrogen-bonding via ketone

*Calculated based on molecular formula C₁₆H₁₇N₅OS.

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